N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a tetrazole ring substituted with a 2-methylphenyl group and an acetamide side chain linked to a 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-15-10-8-14(9-11-15)19-17(24)12-23-21-18(20-22-23)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZCLUYYCLJKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Reactants : 2-Methylbenzonitrile (1.0 equiv.), sodium azide (1.2 equiv.).
- Catalyst : Zinc bromide (ZnBr₂, 0.1 equiv.) or ammonium chloride (NH₄Cl, 0.1 equiv.).
- Solvent : Dimethylformamide (DMF) or water.
- Temperature : 100–120°C under reflux for 12–24 hours.
- Yield : 75–85% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via a Huisgen cycloaddition, where the nitrile group reacts with the azide to form the tetrazole ring. The 2-methylphenyl group directs regioselectivity, favoring the 5-substituted isomer.
Alkylation to Introduce the Acetic Acid Moiety
The tetrazole intermediate is alkylated to introduce a methylene spacer linked to the acetamide group. Ethyl bromoacetate is commonly used for this step, enabling the formation of 2-(ethoxycarbonylmethyl)-5-(2-methylphenyl)-2H-tetrazole.
Experimental Protocol
- Reactants : 5-(2-Methylphenyl)-1H-tetrazole (1.0 equiv.), ethyl bromoacetate (1.5 equiv.).
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv.).
- Solvent : Acetonitrile (MeCN) or DMF.
- Temperature : 60–80°C for 6–8 hours.
- Yield : 70–80% after column chromatography (silica gel, ethyl acetate/hexane).
Regioselectivity Control :
The use of a polar aprotic solvent (e.g., DMF) and elevated temperatures ensures alkylation at the 2-position of the tetrazole, minimizing competing reactions at the 1-position.
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester group is hydrolyzed to a carboxylic acid, facilitating subsequent amidation.
Hydrolysis Conditions
- Reactants : 2-(Ethoxycarbonylmethyl)-5-(2-methylphenyl)-2H-tetrazole (1.0 equiv.).
- Base : Sodium hydroxide (NaOH, 2.0 equiv.).
- Solvent : Ethanol/water (1:1 v/v).
- Temperature : 60°C for 4–6 hours.
- Yield : 90–95% after acidification with HCl.
Amidation with 4-Ethoxyaniline
The carboxylic acid is converted to an acyl chloride and reacted with 4-ethoxyaniline to form the final acetamide product.
Amidation Protocol
- Activation : Thionyl chloride (SOCl₂, 2.0 equiv.) at 70°C for 2 hours.
- Coupling : 4-Ethoxyaniline (1.2 equiv.), triethylamine (TEA, 2.0 equiv.) in dichloromethane (DCM) at 0–5°C.
- Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol.
- Yield : 65–75%.
Alternative Method :
Using coupling agents like HATU or EDCl with 4-ethoxyaniline in DMF yields comparable results (60–70%) but requires higher reagent costs.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Tetrazole Formation | NaN₃, ZnBr₂, DMF, 120°C | 85 | High regioselectivity | Long reaction time |
| Alkylation | Ethyl bromoacetate, K₂CO₃ | 80 | Simple workup | Competing side reactions |
| Hydrolysis | NaOH, EtOH/H₂O | 95 | Near-quantitative conversion | Acid-sensitive intermediates |
| Amidation | SOCl₂, 4-ethoxyaniline, TEA | 75 | Cost-effective | Moisture-sensitive conditions |
Optimization Strategies
Ultrasound Irradiation
Adopting ultrasound irradiation (40 kHz, 40°C) during alkylation reduces reaction time from 6 hours to 20 minutes, improving yields to 85–90%.
Solvent Effects
Using 50% aqueous ethanol enhances solubility of intermediates, particularly in hydrolysis and amidation steps.
Scalability and Industrial Relevance
For large-scale production, continuous flow reactors are recommended to maintain consistent temperature and mixing, reducing byproduct formation. Automated systems for reagent addition and pH control further enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors in the body, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Acetamides
- N-tert-butyl-2-{N-[(furan-2-yl)methyl]-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-2-(4-hydroxyphenyl)acetamide (): This compound shares a tetrazol-2-yl acetamide core but incorporates a tert-butyl group and a furan-2-ylmethyl substituent. The tert-butyl group could improve metabolic stability but reduce membrane permeability .
- The ethoxyphenyl group is retained, but the thiazolidinone ring introduces different electronic and steric properties. Such tautomerism is absent in the rigid tetrazole system of the target compound, which may confer greater conformational stability .
Indazole and Benzothiazole Derivatives
- 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) (): This indazole derivative shares the 4-ethoxyphenyl acetamide moiety but replaces the tetrazole with a fluorophenylamino-substituted indazole. Indazoles are known for kinase inhibition and anti-proliferative activity, suggesting that the target tetrazole compound might exhibit similar biological roles but with distinct selectivity profiles due to heterocycle differences .
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide (): The benzothiazole ring here is nearly planar (r.m.s. deviation: 0.023 Å), with an 84.9° dihedral angle relative to the phenol ring. In contrast, the tetrazole ring in the target compound likely adopts a different spatial arrangement, influencing π-stacking interactions (observed at 3.93 Å in the benzothiazole derivative) and hydrogen-bonding networks (N–H⋯O and O–H⋯O in the benzothiazole vs.
Sulfur-Containing Heterocycles
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():
This sulfonamide-acetamide hybrid lacks a tetrazole but shares the acetamide backbone. The nitro and chloro substituents confer strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound. Intermolecular interactions (e.g., C–H⋯O chains) in this derivative suggest that the target compound’s tetrazole may facilitate similar packing motifs, impacting crystallinity and solubility .
Anti-Exudative Activity
- Acetamides with triazole cores (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity comparable to diclofenac at 10 mg/kg . The target tetrazole compound, with its larger aromatic substituents (2-methylphenyl vs. furan), may show enhanced lipophilicity and tissue penetration, though this requires experimental validation.
Structural and Physicochemical Comparison
Biological Activity
N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structure and functional groups contribute to its diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{20}N_{4}O_{2}, with a molecular weight of approximately 367.4 g/mol. The compound features a tetrazole ring and an acetamide group, which are known to enhance its pharmacological properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)-2-[5-(phenyl)-tetrazol-2-yl]acetamide | Similar acetamide and tetrazole groups | Different phenyl substitutions affecting activity |
| N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-tetrazol-2-yl]acetamide | Contains fluorine substituent | Enhanced lipophilicity compared to ethoxy group |
| N-(4-hydroxyphenyl)-2-[5-(p-tolyl)-tetrazol-2-yl]acetamide | Hydroxy substitution | Potentially increased solubility and bioavailability |
Case Studies and Research Findings
Several studies have explored the biological implications of tetrazole derivatives:
- Study on AOC3 Inhibition: A detailed investigation into the binding affinity of this compound revealed that it effectively inhibits AOC3 at low micromolar concentrations. This finding supports its potential use in treating inflammatory diseases.
- Antitumor Activity: In vitro studies have shown that related tetrazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. While specific data for this compound is not yet available, the structural similarities suggest a promising profile for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
